molecular formula C13H15NO B3344205 6-Ethoxy-2,4-dimethylquinoline CAS No. 612-50-0

6-Ethoxy-2,4-dimethylquinoline

Cat. No.: B3344205
CAS No.: 612-50-0
M. Wt: 201.26 g/mol
InChI Key: FSBLFAZODHUWJO-UHFFFAOYSA-N
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Description

6-Ethoxy-2,4-dimethylquinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

6-Ethoxy-2,4-dimethylquinoline plays a significant role in biochemical reactions, particularly as a metabolite of Ethoxyquin. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a urinary excretion product of Ethoxyquin in metabolism studies . The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical pathways and its potential effects on biological systems.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell function, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidant properties help in trapping radicals formed during lipid oxidation, thereby stabilizing fat-soluble vitamins and preventing further oxidation of lipids . These effects are essential for maintaining cellular homeostasis and preventing oxidative damage.

Molecular Mechanism

The molecular mechanism of this compound involves its structure, which consists of a fused bicycle system with a six-membered benzene ring fused to a five-membered pyridine ring containing a nitrogen atom. This structure contributes to its lipophilicity and its ability to interact with various biomolecules. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is a stable compound with a melting point of 87-88 °C and a boiling point of 321.7±37.0 °C . These properties ensure its effectiveness in biochemical reactions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . The lowest no observed adverse effect level (NOAEL) observed in studies on rats and dogs is 2 mg/kg body weight per day . These findings are essential for determining safe dosage levels and understanding the compound’s toxicity profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a metabolite of Ethoxyquin, and its metabolism has been extensively studied in different animal species and plants . The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s role in biological systems and its potential effects on health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported through various mechanisms, including interactions with transporters and binding proteins . These interactions influence its localization and accumulation within specific cellular compartments, affecting its overall function and effectiveness.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical properties and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2,4-dimethylquinoline can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,4-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

6-Ethoxy-2,4-dimethylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,4-dimethylquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the chaperone domain of heat shock protein 90, which is involved in neuroprotection. Additionally, it can trap radicals formed during lipid oxidation, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylquinoline
  • 6-Ethoxyquinoline
  • 2,4,6-Trimethylquinoline

Uniqueness

6-Ethoxy-2,4-dimethylquinoline is unique due to its specific ethoxy and dimethyl substitutions on the quinoline ring. These structural features contribute to its distinct chemical reactivity and biological activities compared to other quinoline derivatives .

Properties

IUPAC Name

6-ethoxy-2,4-dimethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-15-11-5-6-13-12(8-11)9(2)7-10(3)14-13/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBLFAZODHUWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042366
Record name Quinoline, 6-ethoxy-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-50-0
Record name 2,4-Dimethyl-6-ethoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-6234
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 6-ethoxy-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYL-6-ETHOXYQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XX0276PRU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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